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Compound of Interest

Compound Name: (4-Propoxy-phenyl)-acetic acid
CAS No.: 26118-57-0
Cat. No.: B2494813
Get Quote
. J

A Comprehensive Guide to Synthesis, Pharmacology, and Therapeutic Potential[1]

Executive Summary

(4-Propoxy-phenyl)-acetic acid (CAS 26118-57-0) represents a critical scaffold in medicinal
chemistry, serving as both a versatile intermediate and a bioactive pharmacophore.[1][2]
Structurally characterized by a lipophilic propoxy tail and a polar carboxylic acid headgroup,
this molecule exhibits significant potential in modulating nuclear receptors, particularly
Peroxisome Proliferator-Activated Receptors (PPARS), and cyclooxygenase (COX) enzymes.
[1] This guide provides an in-depth analysis of its chemical properties, optimized synthetic
protocols, and pharmacological mechanisms, designed for researchers in drug discovery and
process chemistry.[1]

Chemical Identity & Physical Properties[1]
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Property Data

IUPAC Name 2-(4-propoxyphenyl)acetic acid
CAS Registry Number 26118-57-0

Molecular Formula C11H1403

Molecular Weight 194.23 g/mol

Appearance White to off-white crystalline solid
Melting Point 82-84 °C

Soluble in ethanol, DMSO, DMF; sparingly

Solubility ]

soluble in water
pKa (Predicted) ~4.45 (Carboxylic acid)
LogP (Predicted) ~2.5 (Lipophilic)

Synthetic Methodologies
Strategic Analysis of Routes

The synthesis of (4-Propoxy-phenyl)-acetic acid generally follows two primary pathways. The
choice of pathway depends on the availability of starting materials and the scale of production.

» Route A (Direct O-Alkylation): The most efficient laboratory-scale method. It involves the
selective alkylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid. This route
minimizes side reactions if mild bases are used.

¢ Route B (Nitrile Hydrolysis): Involves the hydrolysis of 4-propoxybenzyl cyanide. This is often
preferred in industrial settings where the nitrile is a bulk intermediate, though it requires
harsh acidic or basic conditions.

Optimized Protocol: Williamson Ether Synthesis (Route
A)

This protocol utilizes a mild base (Potassium Carbonate) in a polar aprotic solvent (Acetone or
DMF) to ensure high yield and purity.
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Reagents:

4-Hydroxyphenylacetic acid (1.0 equiv)[1]

1-Bromopropane (1.2 equiv)[1]

Potassium Carbonate (

), anhydrous (2.0 equiv)[1]

Potassium lodide (KI) (0.1 equiv, catalytic)[1]

Solvent: Acetone (reflux) or DMF (60°C)
Step-by-Step Workflow:

 Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,
dissolve 4-hydroxyphenylacetic acid (10 mmol) in anhydrous Acetone (50 mL).

o Deprotonation: Add anhydrous

(20 mmol) to the solution. Stir at room temperature for 30 minutes. The mixture will become
a suspension as the phenoxide and carboxylate salts form.

o Alkylation: Add 1-bromopropane (12 mmol) and a catalytic amount of KI (1 mmol). The iodide
acts as a nucleophilic catalyst (Finkelstein reaction in situ) to accelerate the displacement of
the bromide.

o Reflux: Heat the mixture to reflux (approx. 56°C) for 12—18 hours. Monitor reaction progress
via TLC (System: Hexane:Ethyl Acetate 1:1) or HPLC.

o Workup:
o Cool the reaction mixture to room temperature.
o Filter off the inorganic salts (

, EXCEesSS
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)

o Evaporate the solvent under reduced pressure.[3]

o Resuspend the residue in water (50 mL) and acidify to pH 2-3 with 1N HCI to ensure the
carboxylic acid is protonated.

o Extract with Ethyl Acetate (3 x 30 mL).
 Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate
to yield pure (4-Propoxy-phenyl)-acetic acid.[1]

Synthesis Visualization

The following diagram illustrates the logic flow for the synthesis, comparing the Alkylation and
Hydrolysis routes.

! Workup & Crystallization

(4-Propoxy-phenyl)-acetic acid
(Target)

Click to download full resolution via product page

Caption: Comparative synthetic pathways. The preferred laboratory route (top) utilizes
Williamson ether synthesis for milder conditions and higher specificity.

Pharmacological Profile[5][6][7]
Mechanism of Action: PPAR Agonism

The (4-Propoxy-phenyl)-acetic acid moiety is a classic "acidic tail" pharmacophore found in
PPAR agonists (e.g., fibrates, glitazars).
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 Lipophilic Tail (Propoxy): The propyl chain occupies the hydrophobic pocket of the PPAR
Ligand Binding Domain (LBD), facilitating hydrophobic interactions essential for receptor

stabilization.

» Acidic Head (Acetic Acid): The carboxylate group forms a critical hydrogen bond network
with tyrosine and histidine residues (e.g., Tyr473 in PPAR

) in the AF-2 helix, locking the receptor in its active conformation.

o Therapeutic Outcome: Activation of PPAR

leads to increased fatty acid oxidation (lipid lowering), while PPAR

activation improves insulin sensitivity.

Secondary Activity: COX Inhibition

Structurally analogous to NSAIDs like Indomethacin or Diclofenac, this compound can inhibit
Cyclooxygenase (COX) enzymes. The phenylacetic acid core mimics the arachidonic acid
transition state, potentially blocking the COX active site and reducing prostaglandin synthesis.

Signaling Pathway Visualization

The diagram below details the downstream effects of PPAR activation by (4-Propoxy-phenyl)-
acetic acid.
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Caption: Mechanism of Action. The ligand binds PPAR, forming a heterodimer with RXR, which
recruits co-activators to drive transcription of metabolic and anti-inflammatory genes.[1][4]

Therapeutic Applications & Safety
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Target Indications[6][9]

o Metabolic Syndrome: Due to its PPAR agonist activity, it is a candidate for treating
dyslipidemia and Type 2 Diabetes.[5]

 Inflammation: Potential utility in treating chronic inflammatory conditions (e.g., Rheumatoid
Arthritis) via COX inhibition and NF-

B repression.

e Oncology: Emerging research suggests potential inhibition of p38

MAPK, relevant for lung cancer therapies (Screening data).

Safety & Toxicology

o Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
o Handling: Use standard PPE (gloves, goggles, fume hood).[1]

o Metabolism: Likely metabolized via glucuronidation of the carboxylic acid or hydroxylation of
the propyl chain (omega-oxidation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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